molecular formula C13H17F3N4O B10961530 N'-(4-ethylcyclohexylidene)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

N'-(4-ethylcyclohexylidene)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B10961530
M. Wt: 302.30 g/mol
InChI Key: VUGRMOVJPCIXHA-UHFFFAOYSA-N
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Description

N’-(4-Ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be formed by reacting the pyrazole derivative with hydrazine hydrate.

    Cyclohexylidene Substitution: The final step involves the condensation of the intermediate with 4-ethylcyclohexanone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes and interact with enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Ethylcyclohexylidene)-4-biphenylcarbohydrazide
  • N’-(4-Ethylcyclohexylidene)-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Uniqueness

N’-(4-ethylcyclohexyliden)-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the trifluoromethyl group and the carbohydrazide moiety on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17F3N4O

Molecular Weight

302.30 g/mol

IUPAC Name

N-[(4-ethylcyclohexylidene)amino]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H17F3N4O/c1-2-8-3-5-9(6-4-8)17-20-12(21)10-7-11(19-18-10)13(14,15)16/h7-8H,2-6H2,1H3,(H,18,19)(H,20,21)

InChI Key

VUGRMOVJPCIXHA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)C2=NNC(=C2)C(F)(F)F)CC1

Origin of Product

United States

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